molecular formula C16H11N3O4 B2485539 (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide CAS No. 1164504-03-3

(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide

Cat. No. B2485539
CAS RN: 1164504-03-3
M. Wt: 309.281
InChI Key: LDVJZYDVIZUKQO-XFXZXTDPSA-N
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Description

Synthesis Analysis

Synthesis of similar compounds involves condensation reactions under specific conditions. For instance, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized through the condensation of equimolar equivalents in boiling ethanol under basic conditions, achieving a 90% yield (Kariuki et al., 2022). This process highlights the efficiency and potential for high yields in the synthesis of acrylamide derivatives.

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is often elucidated using techniques like NMR spectroscopy and single crystal X-ray diffraction. For example, solid state synthesis and crystal growth studies of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide revealed its crystallization in the monoclinic system, demonstrating the compound's structural complexity and the importance of these techniques in understanding its geometry (Gupta et al., 2013).

Chemical Reactions and Properties

Acrylamide derivatives undergo various chemical reactions, including oxidative cyclization and complexation with other compounds. Studies have explored the synthesis of furan derivatives and the oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides using manganese(III) acetate, highlighting the reactivity and versatility of these compounds in chemical synthesis (O'Callaghan et al., 1999).

Physical Properties Analysis

Physical properties such as solubility, thermal behavior, and piezochromism are crucial in understanding acrylamide derivatives. For instance, the study on piezochromism and protonation stimuli-response of (Z)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide revealed its ability to change fluorescence emission under mechanical force, indicating its potential in materials science applications (Gao-Feng et al., 2016).

Chemical Properties Analysis

The chemical properties of acrylamide derivatives, such as their reactivity towards other compounds and their role as corrosion inhibitors, are significant. Research on new acrylamide derivatives for corrosion inhibition on copper in nitric acid solutions demonstrated their effectiveness and mixed-type inhibition behavior (Abu-Rayyan et al., 2022).

Scientific Research Applications

  • Corrosion Inhibitor for Copper in Nitric Acid Solutions Research on synthetic acrylamide derivatives, similar to (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide, indicates their efficacy as corrosion inhibitors for copper in nitric acid solutions. These compounds were found to be effective in reducing corrosion, showing potential as mixed-type inhibitors. Their behavior during adsorption on copper follows the chemical adsorption and Langmuir isotherm, with experimental findings corroborated by theoretical computations using density functional theory (DFT) and Monte Carlo simulations (MC) (Abu-Rayyan et al., 2022).

  • Rearrangement Reactions in Organic Synthesis Studies on similar acrylamide compounds have explored their role in rearrangement reactions within organic synthesis. For example, condensing 2-cyano-3-hydroxy-3-(methylthio)acrylamide and similar derivatives with benzoic acid led to the formation of various products, demonstrating these compounds' utility in synthesizing diverse chemical structures (Yokoyama et al., 1985).

  • Characterization and Antiproliferative Activity Similar compounds have been synthesized and characterized, with a focus on understanding their antiproliferative activity. For instance, studies have examined the interaction of such molecules with nucleic acid bases and their potential toxicity on cancer cells. This research provides insight into the potential biomedical applications of these compounds (Tanış et al., 2019).

  • Crystal Growth and Physicochemical Studies Investigations into the synthesis and crystal growth of similar compounds reveal important information about their atomic packing and thermal properties. These studies contribute to our understanding of the material properties of such acrylamides, which can have implications in various fields, including materials science (Gupta et al., 2013).

  • Optical Properties and Mechanofluorochromic Behavior Research on derivatives of 3-aryl-2-cyano acrylamide has highlighted their distinct optical properties and mechanofluorochromic behavior. Such studies contribute to the development of materials with potential applications in sensors, displays, and other optoelectronic devices (Song et al., 2015).

  • Removal of Heavy Metal Ions from Aqueous Media Acrylamides similar to the compound have been used to synthesize hydrogels capable of absorbing heavy metal ions from aqueous media. This application demonstrates the potential environmental benefits of such compounds in water purification and pollution control (Javed et al., 2018).

  • Piezochromic and Acidchromic Properties A study of a similar 3-aryl-2-cyano acrylamide derivative demonstrated piezochromic and acidchromic properties. The compound's fluorescence changed under external mechanical force and protonation stimuli, suggesting applications in stress sensing and chemical detection (Gao-Feng et al., 2016).

properties

IUPAC Name

(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4/c17-10-12(9-11-5-7-13(8-6-11)19(22)23)16(21)18-14-3-1-2-4-15(14)20/h1-9,20H,(H,18,21)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVJZYDVIZUKQO-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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